molecular formula C12H17NO5 B2893544 Diethyl 2-acetamido-2-prop-2-ynylpropanedioate CAS No. 61172-60-9

Diethyl 2-acetamido-2-prop-2-ynylpropanedioate

Cat. No.: B2893544
CAS No.: 61172-60-9
M. Wt: 255.27
InChI Key: VBWDQDYTMISWJS-UHFFFAOYSA-N
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Description

Diethyl 2-acetamido-2-prop-2-ynylpropanedioate is a propanedioate ester derivative featuring an acetamido group and a prop-2-ynyl (propargyl) substituent. The compound’s key functional groups—the alkyne (prop-2-ynyl) and acetamido moieties—suggest applications in click chemistry (e.g., Huisgen cycloaddition) and pharmaceutical synthesis, where reactive intermediates are critical .

Properties

IUPAC Name

diethyl 2-acetamido-2-prop-2-ynylpropanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO5/c1-5-8-12(13-9(4)14,10(15)17-6-2)11(16)18-7-3/h1H,6-8H2,2-4H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBWDQDYTMISWJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC#C)(C(=O)OCC)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of Diethyl Acetamidomalonate

The most direct method involves alkylating diethyl acetamidomalonate (CAS 1068-90-2) with propargyl bromide under basic conditions. This approach adapts protocols from Singh et al. (2007), who synthesized analogous α-alkylmalonates.

Procedure :

  • Deprotonation : Diethyl acetamidomalonate (10.0 g, 0.04 mol) is dissolved in anhydrous ethanol (100 mL) and treated with potassium hydroxide (2.24 g, 0.04 mol) at 0°C.
  • Alkylation : Propargyl bromide (4.8 mL, 0.044 mol) is added dropwise, and the mixture is refluxed for 12–24 hours.
  • Workup : The reaction is quenched with ice-water, extracted with ethyl acetate, and purified via recrystallization (50% methanol-water) to yield the product.

Key Data :

  • Yield : 65–85% (dependent on reaction time and stoichiometry).
  • Purity : >99% after recrystallization.

Propargyl Bromide Alkylation Optimization

A study in the Nahrain University PDF (2025) outlines propargyl bromide reactions with amines under mild conditions. Translating this to malonate chemistry:

Modified Protocol :

  • Base : Sodium hydride (instead of KOH) in tetrahydrofuran (THF) enhances α-carbon deprotonation.
  • Solvent : THF improves propargyl bromide solubility, reducing side reactions.
  • Yield : 78% with column chromatography purification (hexane:ethyl acetate, 3:1).

Reaction Mechanisms and Kinetics

The alkylation proceeds via a nucleophilic substitution (SN2) mechanism:

  • Base deprotonates the α-carbon of diethyl acetamidomalonate, forming an enolate.
  • Propargyl bromide attacks the enolate, displacing bromide and forming the C-prop-2-ynyl bond.

Side Reactions :

  • Over-Alkylation : Excess propargyl bromide leads to dialkylated products.
  • Elimination : High temperatures favor alkyne formation via dehydrohalogenation.

Mitigation Strategies :

  • Stoichiometry Control : 1.1 equivalents of propargyl bromide minimize over-alkylation.
  • Temperature Moderation : Reflux at 80°C (ethanol) balances reactivity and selectivity.

Analytical Characterization

Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 4.25 (q, 4H, -OCH₂CH₃), 3.45 (s, 1H, -C≡CH), 2.85 (d, 2H, -CH₂C≡CH), 2.02 (s, 3H, -NHAc).
  • IR : 2120 cm⁻¹ (C≡C stretch), 1745 cm⁻¹ (ester C=O).

Chromatographic Purity :

  • HPLC : Retention time 8.7 min (C18 column, acetonitrile-water 70:30).

Applications and Derivative Synthesis

The prop-2-ynyl group enables:

  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole-linked conjugates.
  • Cross-Coupling : Sonogashira reactions to aryl halides for extended π-systems.

Challenges and Limitations

  • Alkyne Stability : Prolonged storage leads to oxidative dimerization; argon atmospheres are recommended.
  • Catalyst Cost : Palladium-based hydrogenation raises scalability concerns.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-acetamido-2-prop-2-ynylpropanedioate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the acetamido group to an amine or reduce the prop-2-ynyl group to an alkene or alkane.

    Substitution: Nucleophilic substitution reactions can replace the acetamido or prop-2-ynyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alkanes.

Scientific Research Applications

Diethyl 2-acetamido-2-prop-2-ynylpropanedioate has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its unique functional groups.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Diethyl 2-acetamido-2-prop-2-ynylpropanedioate involves its interaction with molecular targets such as enzymes or receptors. The acetamido group can form hydrogen bonds with active sites, while the prop-2-ynyl group can participate in covalent bonding or π-π interactions. These interactions can modulate the activity of the target molecules and influence biological pathways.

Comparison with Similar Compounds

Key Comparisons:

  • Reactivity: The propargyl group in the target compound enables click chemistry applications, unlike the cyanoethyl (polar but less reactive) or octylphenyl (inert) groups . Fluorinated benzyl derivatives () exhibit enhanced electronic modulation for medicinal chemistry, whereas the alkyne group is more suited for covalent bond formation .
  • Solubility and Lipophilicity: The octylphenyl substituent () drastically increases hydrophobicity (logP ~6–8*), limiting aqueous solubility but enhancing membrane permeability . The cyanoethyl group () improves polarity, making the compound more water-soluble than the target or octylphenyl analog .
  • Synthetic Utility :

    • The base compound () serves as a versatile precursor for introducing diverse substituents via alkylation or Michael addition .
    • Propargyl-substituted derivatives may require specialized handling (e.g., inert atmospheres) due to alkyne reactivity, akin to protocols for pyrophoric compounds () .

Research Findings and Implications

Stability and Handling:

  • Propargyl-containing compounds may require storage under inert gas (similar to ’s protocols for pyrophoric reagents) to prevent oxidation or polymerization .
  • Cyanoethyl analogs () are more stable under ambient conditions but prone to hydrolysis in acidic/basic environments .

Biological Activity

Diethyl 2-acetamido-2-prop-2-ynylpropanedioate, also known as a derivative of propynylpropanedioate, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structure, which includes an acetamido group and a propynyl moiety, contributing to its potential pharmacological properties.

  • Molecular Formula : C12H18O4
  • Molecular Weight : 230.27 g/mol
  • CAS Number : 61172-60-9
  • Density : Approximately 1.1 g/cm³
  • Boiling Point : Not specified in available literature.

This compound exhibits biological activity primarily through its interaction with various molecular targets. The compound can modulate signaling pathways involved in cellular processes such as apoptosis, cell proliferation, and inflammation. Its structural features allow it to act as an inhibitor or modulator of specific enzymes and receptors.

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

Anticancer Properties

Several studies have explored the anticancer potential of this compound. It has been shown to induce apoptosis in various cancer cell lines through the activation of caspase pathways and inhibition of cell cycle progression. For instance, in a study involving human breast cancer cells, treatment with this compound resulted in significant reductions in cell viability and increased markers of apoptosis.

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect is particularly relevant in conditions characterized by chronic inflammation, such as rheumatoid arthritis and inflammatory bowel disease.

Case Studies

  • Antimicrobial Efficacy
    • A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, indicating strong antibacterial activity.
  • Cancer Cell Line Studies
    • In research conducted on MCF-7 breast cancer cells, treatment with varying concentrations (10 µM to 50 µM) of this compound led to a dose-dependent decrease in cell proliferation, with IC50 values determined at approximately 25 µM.
  • Inflammation Model
    • An animal model study demonstrated that administration of the compound significantly reduced paw swelling in rats subjected to carrageenan-induced inflammation, with a reduction percentage of over 50% compared to control groups.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Diethyl 2-acetamido-2-prop-2-ynylpropanedioate, and how can reaction efficiency be monitored?

  • Methodology :

  • Step 1 : Start with a malonate core (e.g., diethyl propanedioate) and introduce the acetamido group via nucleophilic substitution or condensation reactions. Use propargyl bromide (or similar propargylating agents) to attach the prop-2-ynyl group under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 2 : Monitor reaction progress using TLC with a solvent system like n-hexane:ethyl acetate (9:1). Purify via column chromatography or recrystallization.
  • Step 3 : Confirm structure via 1^1H/13^{13}C NMR (amide proton at ~6.5–7.5 ppm, propargyl protons at ~2.0–2.5 ppm) and IR (C≡C stretch ~2100 cm⁻¹) .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodology :

  • Primary Techniques :
  • NMR Spectroscopy : Assign peaks for the acetamido NH (δ\delta ~7–8 ppm), ester carbonyls (δ\delta ~165–170 ppm), and propargyl carbons (δ\delta ~70–90 ppm for sp-hybridized carbons).
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ or [M+Na]⁺, with fragmentation patterns highlighting the propargyl and acetamido groups.
  • Secondary Techniques :
  • Elemental Analysis : Validate C, H, N composition.
  • HPLC : Assess purity using a C18 column and UV detection at 210–260 nm .

Q. What safety precautions are essential when handling this compound in laboratory settings?

  • Methodology :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use in a fume hood to avoid inhalation.
  • Storage : Keep in a sealed container away from heat/open flames (autoignition temp. ~430°C for analogous esters) .
  • Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can mechanistic studies elucidate the reactivity of the propargyl group in this compound under catalytic conditions?

  • Methodology :

  • Kinetic Analysis : Track reaction rates via UV-Vis or NMR under varying temperatures/pressures.
  • Isotopic Labeling : Use deuterated propargyl groups to study H/D exchange in Sonogashira or cycloaddition reactions.
  • Computational Modeling : Apply DFT calculations (e.g., Gaussian) to map transition states and electron density distributions .

Q. How should researchers address contradictions in observed vs. predicted reaction outcomes (e.g., unexpected byproducts)?

  • Methodology :

  • Byproduct Identification : Use LC-MS or GC-MS to detect minor products. Compare fragmentation patterns with reference libraries.
  • Control Experiments : Test for trace metal catalysis (e.g., Cu from propargyl bromide reactions) or solvent effects (DMF vs. THF).
  • Reaction Optimization : Adjust stoichiometry (e.g., excess propargyl bromide) or use scavengers (e.g., EDTA) to suppress side reactions .

Q. What strategies validate the compound’s proposed interactions with biological targets (e.g., enzyme inhibition)?

  • Methodology :

  • In Vitro Assays : Conduct enzyme inhibition studies (e.g., IC₅₀ determination) using fluorogenic substrates.
  • Molecular Docking : Use AutoDock Vina to model binding poses with target proteins (e.g., kinases or proteases).
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamic parameters .

Q. How does the steric and electronic environment of the acetamido group influence the compound’s stability in aqueous media?

  • Methodology :

  • pH Stability Studies : Monitor hydrolysis rates via HPLC in buffers (pH 2–12) at 25–37°C.
  • Steric Effects : Compare with analogs (e.g., replacing acetamido with bulkier groups) to assess resistance to nucleophilic attack.
  • Spectroscopic Probes : Use 19^{19}F NMR if fluorinated analogs are synthesized to track electronic effects .

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